![molecular formula C18H9F6N3 B2950008 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691868-84-5](/img/structure/B2950008.png)

8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

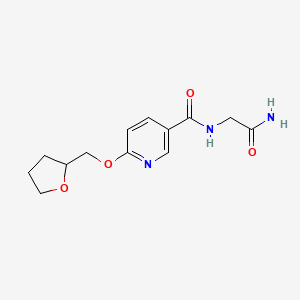

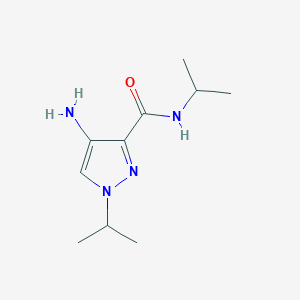

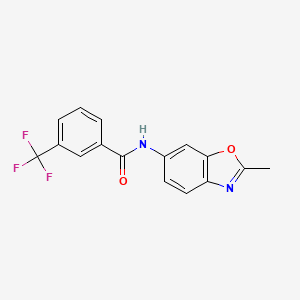

“8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is a chemical compound with the molecular formula C18H9F6N3 . It belongs to the class of compounds known as imidazo[1,2-a][1,8]naphthyridines .

Synthesis Analysis

The synthesis of similar compounds, imidazo[1,2-a]pyridines, has been reported in the literature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is characterized by the presence of an imidazo[1,2-a][1,8]naphthyridine core, which is substituted at the 2 and 4 positions with trifluoromethyl groups and at the 8 position with a phenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” are not mentioned in the available resources, imidazo[1,2-a]pyridines, a similar class of compounds, have been synthesized using various methods . These methods include the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications

Photophysical, Electrochemical, and Thermal Properties

Compounds related to 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine have been synthesized and studied for their photophysical, electrochemical, and thermal properties. For instance, 1,8-Naphthalimide groups containing imidazolium iodide salts were synthesized, and their fluorescence quenching, thermal stability, and photostability were explored. These compounds demonstrated significant thermal stability, especially bis(trifluoromethanesulfonyl)imide salts, with thermal decomposition temperatures as high as 498°C. Such properties are crucial for applications in materials science, where stability under varying conditions is required (Ozdemir et al., 2010).

Corrosion Inhibition

New imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions, demonstrating the chemical versatility and application potential of such compounds in protecting metals against corrosion. These derivatives showed high corrosion inhibition efficiency, highlighting their potential industrial applications in corrosion protection (Prashanth et al., 2021).

Fluorescent Materials

The synthesis of naphthalene tetracarboxylic bisimides laterally extended with imidazole rings resulted in colored and highly fluorescent materials. These materials' fluorescence properties, influenced by donor-substituted phenyl groups at the imidazole rings, suggest potential applications in the development of new fluorescent probes and materials for various technological applications (Langhals & Kinzel, 2010).

Antimicrobial Activity

The antimicrobial activity of synthesized compounds, including those structurally related to 8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine, has been evaluated, showing good to excellent antibacterial and antifungal activities. This research opens avenues for developing new antimicrobial agents based on imidazo[1,2-a][1,8]naphthyridine derivatives (Sakram et al., 2019).

properties

IUPAC Name |

8-phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F6N3/c19-17(20,21)12-8-14(18(22,23)24)26-16-11(12)6-7-15-25-13(9-27(15)16)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNONZOVRLKFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)

![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)

![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)